Product packaging for Valacyclovir(Cat. No.:CAS No. 124832-26-4)

Valacyclovir

カタログ番号: B1662844
CAS番号: 124832-26-4
分子量: 324.34 g/mol
InChIキー: HDOVUKNUBWVHOX-QMMMGPOBSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Valacyclovir, known chemically as the L-valyl ester of acyclovir, is a nucleoside analog and a critical prodrug used in virology and antiviral research . Upon administration, it undergoes rapid and complete conversion to its active metabolite, acyclovir, resulting in significantly higher bioavailability compared to acyclovir itself, making it a valuable compound for in vitro and in vivo study models . The primary mechanism of action of its active form, acyclovir triphosphate, involves selective inhibition of viral DNA replication. It is preferentially phosphorylated by viral thymidine kinase, and once incorporated into the DNA chain, it acts as a chain terminator, effectively halting viral replication . This makes this compound a key research tool for investigating infections caused by herpes viruses, including Herpes Simplex Virus types 1 and 2 (HSV-1, HSV-2), Varicella Zoster Virus (VZV), and to a lesser extent, Epstein-Barr Virus (EBV) and Cytomegalovirus (CMV) . Researchers utilize this compound to study the kinetics of viral suppression, the emergence of antiviral resistance, and potential prophylactic applications. It is supplied as a high-purity compound for use in laboratory research only. This product is labeled "For Research Use Only". It is not intended for diagnostic or therapeutic procedures, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N6O4 B1662844 Valacyclovir CAS No. 124832-26-4

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O4/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOVUKNUBWVHOX-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023732
Record name Valacyclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Valaciclovir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014716
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Crystalline solid, occurs as hydrate. UV max (water): 252.8 nm (e 8530). Solubility in water: 174 mg/mL /Valacyclovir hydrochloride/, 3.55e+00 g/L
Record name Valaciclovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00577
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Valacyclovir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8084
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Valaciclovir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014716
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

124832-26-4, 124832-27-5
Record name Valacyclovir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124832-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valaciclovir [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124832264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valaciclovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00577
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Valacyclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.479
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Valaciclovir
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VALACYCLOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ1IW7Q79D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Valacyclovir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8084
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Valaciclovir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014716
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

170-172
Record name Valaciclovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00577
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Pharmacology and Pharmacokinetics of Valacyclovir

Prodrug Concept and Bioconversion to Acyclovir (B1169)

Valacyclovir itself possesses no antiviral activity until it is converted within the body to acyclovir. drugs.com This conversion is a rapid and nearly complete process that occurs following oral administration. drugbank.commedicine.com The primary advantage of this prodrug strategy is to overcome the poor and inconsistent oral bioavailability of acyclovir, which is estimated to be between 15-30%. fortunejournals.comoup.com

Enzymatic Hydrolysis and Conversion Pathways

Upon oral administration, this compound is readily absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism. nih.govfda.gov This process involves enzymatic hydrolysis, which cleaves the L-valine ester, releasing acyclovir and the amino acid L-valine. nih.govpatsnap.com More than 99% of the absorbed this compound is rapidly converted to acyclovir, resulting in high plasma concentrations of the active drug, while plasma levels of unconverted this compound are low and transient, typically becoming unquantifiable within three hours of administration. fortunejournals.comfda.gov Acyclovir is then further metabolized to a minor extent by aldehyde oxidase and alcohol and aldehyde dehydrogenase to form inactive metabolites. drugbank.comfda.gov It is important to note that neither this compound nor acyclovir is metabolized by cytochrome P450 enzymes. drugbank.comfda.gov

The primary pathway for this compound activation is its conversion to acyclovir. Acyclovir, in turn, is selectively phosphorylated by a viral-specific thymidine (B127349) kinase to acyclovir monophosphate. wikipedia.orgpatsnap.com Cellular enzymes then further phosphorylate it to the active triphosphate form, which inhibits viral DNA synthesis. medicine.compatsnap.com

Role of Intestinal and Hepatic Esterases

The bioconversion of this compound to acyclovir is facilitated by esterases present in the intestine and liver. wikipedia.orgnih.govresearchgate.net The hydrolysis occurs during first-pass metabolism, meaning it happens as the drug passes from the gut to the systemic circulation, primarily in the intestinal wall and the liver. drugbank.comfda.govnih.gov This rapid and efficient enzymatic action ensures that high levels of the active drug, acyclovir, are delivered to the bloodstream. nih.gov

This compound Hydrolase Activity

A specific enzyme, identified as this compound hydrolase, plays a crucial role in the conversion of this compound to acyclovir. patsnap.comnih.gov This enzyme has been purified and characterized, and it is also known as Biphenyl hydrolase-like (BPHL) protein. nih.govuniprot.org BPHL is a serine hydrolase that demonstrates significant hydrolytic activity towards this compound. nih.govuniprot.org It is highly expressed in the liver and kidney, with lower levels found in the intestine, heart, and skeletal muscle. nih.gov The specificity of valacyclovirase for the L-valyl ester of acyclovir contributes to the efficient activation of the prodrug. nih.govnih.gov

Bioavailability and Absorption Enhancement

The structural modification of acyclovir into its L-valine ester, this compound, results in a significant enhancement of its oral bioavailability. wikipedia.orgeverlywell.com The absolute bioavailability of acyclovir from this compound administration is approximately 54.5%, a three- to five-fold increase compared to the bioavailability of oral acyclovir. fortunejournals.comoup.comsinglecare.com This improved bioavailability leads to plasma acyclovir concentrations that are comparable to those achieved with intravenous acyclovir administration. drugs.comoup.com

Bioavailability Comparison
Compound Oral Bioavailability
Acyclovir15-30% fortunejournals.comoup.comdrtelx.com
This compound (as Acyclovir)~54.5% fortunejournals.comoup.comsinglecare.com

This table summarizes the significant difference in oral bioavailability between acyclovir and its prodrug, this compound.

Metabolism and Elimination Pathways

Conversion to Acyclovir and Subsequent Metabolites

9-(carboxymethoxy)methylguanine (CMMG) Formation

The principal metabolite of acyclovir is 9-(carboxymethoxy)methylguanine (CMMG). pharmgkb.org The formation of CMMG occurs through a process of sequential oxidation. Acyclovir is first oxidized by alcohol dehydrogenase (specifically, alcohol dehydrogenase 1A or ADH1A) to form an aldehyde intermediate. pharmgkb.org This intermediate is then further oxidized by aldehyde dehydrogenase (ALDH2) to produce CMMG. pharmgkb.org In individuals with normal renal function, CMMG accounts for approximately 8.5% to 14.1% of the acyclovir dose recovered in urine. pharmgkb.orgnih.gov However, in patients with impaired renal function, the urinary excretion of metabolites, including CMMG, can be significantly higher. pharmgkb.orgnih.gov

8-hydroxy-acyclovir (8-OH-ACV) Formation

A second, more minor, metabolite is 8-hydroxy-acyclovir (8-OH-ACV). This compound is formed through the action of the enzyme aldehyde oxidase (AOX1). pharmgkb.orgnih.gov The formation of 8-OH-ACV represents a very small fraction of acyclovir metabolism, accounting for less than 1% of the administered dose recovered in the urine in subjects with healthy renal function. pharmgkb.orgnih.govoup.com Despite its low systemic exposure compared to CMMG, its penetration into the cerebrospinal fluid (CSF) is similar to that of acyclovir, resulting in comparable exposure levels of these two metabolites within the CSF. nih.gov

Renal Excretion of Acyclovir and Metabolites

The primary route of elimination for acyclovir and its metabolites is through the kidneys. drugs.com In healthy individuals, the majority of the drug, estimated to be between 60% and 90%, is excreted unchanged in the urine. This renal clearance is accomplished through a combination of two key processes: glomerular filtration and active tubular secretion. The active secretion process is primarily mediated by Organic Cation Transporters (OCTs) and Multidrug and Toxin Extrusion Proteins (MATEs) located in the renal tubules. The metabolites CMMG and 8-OH-ACV are also cleared from the body via renal excretion. nih.gov

Influence of Renal Function on Pharmacokinetics

Renal function is the most critical factor influencing the pharmacokinetic profile of acyclovir following this compound administration. pharmgkb.org Impaired renal function significantly alters the drug's kinetics by decreasing the rate of elimination for both unchanged acyclovir and its metabolites, CMMG and 8-OH-ACV. pharmgkb.orgnih.gov This reduced clearance leads to a marked accumulation of these compounds in the systemic circulation, resulting in substantially higher plasma concentrations. nih.govnih.govresearchgate.net

Studies have demonstrated that while renal impairment leads to higher concentrations of acyclovir and its metabolites in both plasma and cerebrospinal fluid (CSF), the ratio of CSF-to-plasma concentration for each compound remains unchanged. nih.govnih.govresearchgate.netasm.org This indicates that the propensity for these substances to cross the blood-brain barrier is not altered by renal function; rather, the elevated CSF levels are a direct consequence of the higher systemic concentrations due to reduced renal elimination. nih.govnih.govasm.org

Elimination Half-Life in Various Populations

The elimination half-life of acyclovir is highly dependent on the patient's renal function and age. In healthy adults with normal kidney function, the average plasma elimination half-life of acyclovir is typically between 2.5 and 3.3 hours. fortunejournals.comnih.govconsultant360.com In specific populations, this value can vary significantly. For instance, in patients with end-stage renal disease (ESRD), the half-life is dramatically prolonged to approximately 14 hours. fortunejournals.comconsultant360.com Hemodialysis can effectively clear the drug, with a 4-hour session reducing the half-life to about 4 hours. drugs.comfortunejournals.com

PopulationAcyclovir Elimination Half-Life (Hours)Source
Healthy Younger Adults2.5 - 3.3 fortunejournals.comnih.gov
Healthy Geriatric Volunteers~3.11 fortunejournals.com
Immunocompromised Children~1.7 - 1.8 nih.gov
Pediatric Patients (General)2 - 5 pharmgkb.org
End-Stage Renal Disease (ESRD)~14 fortunejournals.comconsultant360.com
During Hemodialysis~4 drugs.comfortunejournals.com

Pharmacokinetic Modeling and Population Pharmacokinetics

Pharmacokinetic models are mathematical tools used to describe the concentration of a drug in the body over time. For acyclovir derived from this compound, both one- and two-compartment models have been utilized to characterize its plasma concentration-time curve.

One-Compartment vs. Two-Compartment Models

The choice between a one-compartment and a two-compartment model often depends on the specific patient population and the richness of the data collected. A one-compartment model assumes the body acts as a single, uniform unit into which the drug distributes. Several population pharmacokinetic studies, particularly in pediatric patients, have found that a one-compartment model with first-order elimination adequately describes the acyclovir concentration data. asm.orgnih.gov This model is simpler and often sufficient for clinical applications.

However, in some cases, a two-compartment model provides a better fit to the observed data. nih.govresearchgate.net This model considers the body as having a central compartment (representing blood and highly perfused organs) and a peripheral compartment (representing less well-perfused tissues). In one study involving immunocompromised children, a one-compartment model was suitable for the majority of patients, but a two-compartment model better described the data for a subset of the group, suggesting more complex distribution patterns in certain individuals. nih.govresearchgate.net

Pharmacokinetic Studies in Specific Patient Populations (e.g., pediatric, immunocompromised)

The pharmacokinetics of this compound have been studied in various specific patient populations, including pediatric and immunocompromised individuals, to ensure appropriate therapeutic use.

Pediatric Population

The pharmacokinetic profile of this compound in children shows age-dependent changes. Generally, the clearance of acyclovir is higher in children compared to adults, which can result in lower systemic exposure for a given weight-based dose. researchgate.net

In a study involving immunocompromised children, a 15 mg/kg dose of this compound resulted in a mean acyclovir Cmax of 18.8 ± 7 µM and a total exposure (AUC) of 4,106 ± 1,519 µM·min. The mean bioavailability of acyclovir from this compound in this pediatric population was found to be 64%.

Further studies in pediatric patients from 1 month to 11 years of age have provided more detailed pharmacokinetic data. nih.gov For infants between 1 and 2 months of age receiving a 25 mg/kg dose, the mean AUC and Cmax were approximately 60% and 30% higher, respectively, than in older infants and children receiving the same dose, indicating a decreased clearance in the youngest infants. nih.gov

The following table presents pharmacokinetic data for acyclovir in different pediatric age groups following the administration of an extemporaneously compounded this compound oral suspension.

Acyclovir Pharmacokinetic Parameters in Pediatric Patients

Age Group This compound Dose Acyclovir Cmax (ng/mL) Acyclovir AUC₀₋∞ (ng·hr/mL)
1 to < 3 months 25 mg/kg 4870 ± 1230 19700 ± 5980
3 to < 6 months 25 mg/kg 4120 ± 1240 13100 ± 4410
6 to < 12 months 25 mg/kg 3580 ± 890 11500 ± 3210
1 to < 2 years 10 mg/kg 2280 ± 990 6970 ± 2350
2 to < 6 years 10 mg/kg 2090 ± 830 6680 ± 2210
6 to < 12 years 10 mg/kg 2390 ± 970 7400 ± 2900

Data adapted from a study on extemporaneously compounded this compound oral suspension in pediatric patients. nih.gov

Immunocompromised Population

In immunocompromised patients, achieving adequate systemic exposure to acyclovir is crucial for the effective management of herpesvirus infections. This compound has been shown to provide comparable acyclovir exposure to intravenous acyclovir in this patient population. oup.com

Another study focusing on 37 immunocompromised children who received a 15 mg/kg dose of this compound reported a mean acyclovir Cmax of 18.8 ± 7 µM and a total exposure of 4,106 ± 1,519 µM·min. oup.com This study highlighted the excellent bioavailability of this compound in these patients. oup.com

The pharmacokinetic parameters of acyclovir in immunocompromised volunteers with advanced HIV disease were found to be nearly identical to those in healthy volunteers. oup.com

Mechanism of Antiviral Action

Viral Target Selectivity

The selective action of acyclovir (B1169) against viruses, particularly those in the Herpesviridae family, is a critical feature of its mechanism. nih.govdrugs.com This selectivity ensures that the drug primarily affects virus-infected cells while having minimal impact on normal, uninfected host cells. patsnap.comnih.gov This is achieved through a targeted activation process that relies on a specific viral enzyme.

The initial and most crucial step for acyclovir's activation is its phosphorylation by a virally encoded enzyme called thymidine (B127349) kinase (TK). patsnap.comnih.govfrontiersin.org Viruses such as herpes simplex virus (HSV) and varicella-zoster virus (VZV) produce their own TK, which has a broad substrate specificity. nih.govfrontiersin.orgnih.gov This viral TK recognizes acyclovir and converts it into acyclovir monophosphate. patsnap.comfrontiersin.orgmdpi.com This is the rate-limiting step in the activation process. Uninfected host cells lack a thymidine kinase with the ability to efficiently phosphorylate acyclovir, meaning the drug remains largely inactive in these cells. nih.govyoutube.com This dependence on viral TK for the initial phosphorylation is the primary reason for the drug's selective toxicity towards virus-infected cells. patsnap.comnih.gov Mutations in the viral TK gene can lead to resistance to acyclovir. frontiersin.orgmdpi.com

Following the initial phosphorylation by viral thymidine kinase, subsequent phosphorylation steps are carried out by host cellular enzymes. patsnap.compatsnap.compatsnap.com Cellular guanylate kinase converts acyclovir monophosphate to acyclovir diphosphate (B83284). mdpi.com Following this, a variety of cellular enzymes, with phosphoglycerate kinase being a significant contributor, catalyze the final phosphorylation to form acyclovir triphosphate (ACV-TP), the active form of the drug. mdpi.comnih.gov The concentration of ACV-TP can be 40 to 100 times higher in herpes simplex virus-infected cells compared to uninfected cells, highlighting the efficiency of this targeted activation process. nih.gov This significant difference in ACV-TP levels between infected and uninfected cells is a key factor in the drug's selective antiviral activity.

Formation of Acyclovir Triphosphate (ACV-TP)

The conversion of the inactive prodrug, valacyclovir, into the pharmacologically active acyclovir triphosphate (ACV-TP) is a sequential three-step phosphorylation process.

This compound to Acyclovir: After oral administration, this compound is rapidly absorbed and converted to acyclovir and the amino acid L-valine by intestinal and hepatic enzymes. pediatriconcall.compatsnap.com

Acyclovir to Acyclovir Monophosphate: In a virus-infected cell, the viral thymidine kinase enzyme specifically phosphorylates acyclovir to form acyclovir monophosphate. patsnap.commdpi.com

Acyclovir Monophosphate to Acyclovir Triphosphate: Host cell kinases then add two more phosphate (B84403) groups, first forming acyclovir diphosphate and subsequently the active acyclovir triphosphate. patsnap.compatsnap.comyoutube.com

This multi-step enzymatic conversion ensures that the potent antiviral agent, ACV-TP, is generated predominantly within the cells targeted by the virus. patsnap.comnih.gov

Inhibition of Viral DNA Synthesis

The active form of the drug, acyclovir triphosphate, interferes with viral DNA replication through a dual mechanism: competitive inhibition of the viral DNA polymerase and termination of the growing viral DNA chain. patsnap.compatsnap.comdrugs.com

Acyclovir triphosphate structurally resembles deoxyguanosine triphosphate (dGTP), one of the natural building blocks of DNA. patsnap.compatsnap.com Due to this similarity, ACV-TP competes with dGTP for the active site of the viral DNA polymerase. patsnap.com The viral DNA polymerase has a significantly higher affinity for ACV-TP than the host cell's DNA polymerase, further contributing to the drug's selectivity. patsnap.compatsnap.com Studies have shown that ACV-TP is a potent inhibitor of HSV-1 DNA polymerase, with much lower activity against cellular DNA polymerases. nih.govnih.gov By competitively binding to the viral enzyme, ACV-TP effectively reduces the rate of viral DNA synthesis. asm.org

Table 1: Comparative Inhibition Constants (Ki) of Acyclovir Triphosphate (ACV-TP) for Viral and Cellular DNA Polymerases

Enzyme Ki Value (μM) Source
HSV-1 DNA Polymerase 0.03 nih.gov
Cellular DNA Polymerase α 0.15 nih.gov
EBV DNA Polymerase 9.8 nih.gov
Cellular DNA Polymerase β 11.9 nih.gov

This table illustrates the higher affinity of ACV-TP for viral DNA polymerase compared to cellular polymerases, as indicated by the lower Ki value.

In addition to inhibiting the viral DNA polymerase, ACV-TP also acts as a chain terminator. patsnap.comnih.gov When the viral DNA polymerase incorporates acyclovir monophosphate (from ACV-TP) into the growing viral DNA strand, it prevents further elongation of the chain. patsnap.com This is because the acyclovir molecule lacks the 3'-hydroxyl group that is essential for forming the phosphodiester bond with the next incoming nucleotide. patsnap.compatsnap.com The incorporation of acyclovir results in an obligate chain termination, which halts viral DNA replication. patsnap.comnih.gov The viral DNA polymerase then becomes irreversibly bound to the terminated DNA chain, leading to its inactivation. patsnap.comnih.gov This two-pronged attack on viral DNA synthesis makes acyclovir a highly effective antiviral agent. patsnap.com

Inactivation of Viral DNA Polymerase

The active metabolite, acyclovir triphosphate, is responsible for inhibiting viral DNA replication through several mechanisms. drugbank.comyoutube.com It acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP). patsnap.compatsnap.com Acyclovir triphosphate has a significantly higher affinity for viral DNA polymerase than for the host cell's DNA polymerases, contributing to its selective antiviral action. patsnap.comnih.govpatsnap.com

Beyond competitive inhibition, acyclovir triphosphate serves as a substrate for the viral DNA polymerase and is incorporated into the growing viral DNA strand. patsnap.comnih.govnih.gov Because acyclovir lacks the 3'-hydroxyl group found in natural nucleosides, its incorporation into the DNA chain results in obligate chain termination. patsnap.comnih.govwikipedia.org This prevents further elongation of the DNA strand, effectively halting viral DNA synthesis and replication. drugbank.compatsnap.comnumberanalytics.com The viral DNA polymerase binds strongly to the acyclovir-terminated DNA template, leading to its irreversible inactivation. patsnap.comnih.gov

Spectrum of Antiviral Activity

This compound, through its conversion to acyclovir, demonstrates activity against several members of the human herpesvirus family. nih.govdrugbank.com Its efficacy varies depending on the virus, largely due to the efficiency of its activation by the specific viral thymidine kinase. drugbank.com The spectrum of activity includes high potency against Herpes Simplex Virus types 1 and 2 (HSV-1, HSV-2) and Varicella-Zoster Virus (VZV), with lesser activity against Epstein-Barr Virus (EBV) and limited activity against Cytomegalovirus (CMV). wikipedia.orgnih.govwikipedia.orgbionity.com

Herpes Simplex Virus (HSV-1, HSV-2) Activity

Acyclovir is a highly potent inhibitor of HSV-1 and HSV-2. nih.gov The viral thymidine kinase in HSV-infected cells efficiently phosphorylates acyclovir, leading to high intracellular concentrations of the active acyclovir triphosphate. nih.gov This active form is a powerful inhibitor of HSV DNA polymerase. nih.govnih.gov Studies have demonstrated that acyclovir triphosphate inhibits HSV-1 DNA polymerase at significantly lower concentrations than those required to inhibit host cellular DNA polymerases. nih.gov Research shows that the Ki value (an indicator of inhibition potency) for acyclovir triphosphate against HSV-1 DNA polymerase is approximately 0.03 µM, compared to 0.15 µM for cellular DNA polymerase alpha. nih.gov this compound is effective for treating infections caused by both HSV-1 and HSV-2, including oral and genital herpes. nih.govnih.govhims.com Studies have shown it reduces the duration of viral shedding and accelerates the healing of lesions. nih.govnih.gov

Varicella-Zoster Virus (VZV) Activity

This compound is effective in the treatment of infections caused by VZV, the virus responsible for chickenpox and herpes zoster (shingles). nih.govscilit.comresearchgate.net The therapeutic benefit stems from the conversion of this compound to acyclovir, which is then activated by the VZV-encoded thymidine kinase. scilit.com The resulting acyclovir triphosphate inhibits VZV DNA polymerase, terminating viral DNA chain elongation and preventing viral replication. scilit.commedscape.com The higher bioavailability of this compound compared to oral acyclovir allows it to achieve the necessary therapeutic concentrations to inhibit VZV replication effectively. nih.govscilit.com Comparative studies have shown that this compound is at least as effective as acyclovir in managing the cutaneous symptoms of acute herpes zoster and is significantly more effective in reducing the duration of zoster-associated pain. nih.govresearchgate.netnih.gov

Epstein-Barr Virus (EBV) Activity

This compound exhibits activity against EBV, another member of the herpesvirus family. wikipedia.org Similar to HSV and VZV, EBV produces a thymidine kinase that can initiate the phosphorylation of acyclovir. drugbank.com Acyclovir triphosphate can then inhibit the EBV DNA polymerase. nih.gov However, the inhibitory activity against EBV DNA polymerase is less potent compared to its effect on HSV polymerase, with a reported Ki value of 9.8 µM. nih.gov Studies have shown that this compound treatment can reduce oropharyngeal shedding of EBV and lower the number of EBV-infected B cells in the blood over long-term administration. nih.govasm.orgnih.govoup.com Despite this demonstrable antiviral activity, its clinical utility in treating EBV-associated conditions like infectious mononucleosis is not as firmly established as for HSV or VZV infections. wikipedia.org

Cytomegalovirus (CMV) Activity

The activity of this compound against CMV is limited. wikipedia.org This is primarily because CMV does not encode its own specific thymidine kinase, which is the crucial enzyme for the initial, efficient phosphorylation of acyclovir. dermnetnz.orgasm.org Without this initial activation step, only minimal amounts of acyclovir are converted to the active triphosphate form in CMV-infected cells. asm.org Consequently, the concentration of acyclovir triphosphate is generally insufficient to effectively inhibit CMV DNA polymerase. dermnetnz.orgasm.org While standard doses are not effective, high-dose this compound has been studied for CMV prophylaxis, particularly in transplant recipients, where it has shown some efficacy in reducing the incidence of CMV infection and disease. oup.comconsensus.appnih.govnih.gov

Data Tables

Table 1: Comparative Inhibition of Viral and Cellular DNA Polymerases by Acyclovir Triphosphate

EnzymeSourceKi Value (µM)
DNA PolymeraseHerpes Simplex Virus Type-1 (HSV-1)0.03 nih.gov
DNA PolymeraseEpstein-Barr Virus (EBV)9.8 nih.gov
DNA Polymerase αHuman Cellular0.15 nih.gov
DNA Polymerase βHuman Cellular11.9 nih.gov

Antiviral Resistance and Mechanisms

Definition and Types of Antiviral Resistance

Antiviral resistance is a condition where a virus's susceptibility to a drug is reduced, rendering the medication less effective or entirely ineffective. clevelandclinic.orgwikipedia.org This phenomenon arises from genetic changes in the virus that alter the viral proteins targeted by the drug or the enzymes required for drug activation. wikipedia.orgnih.gov The high replication rate of viruses, particularly RNA viruses, contributes to a high frequency of genetic mutations, some of which can confer a survival advantage in the presence of an antiviral agent. nih.govalliedacademies.org When a virus is not maximally suppressed by treatment, these resistant variants can proliferate and become the dominant strain. nih.govalliedacademies.org

There are two primary types of antiviral resistance:

Phenotypic Resistance: This is observed in a laboratory setting and is defined by a reduced susceptibility of the virus to a drug. It is measured by the drug concentration required to inhibit viral growth by 50% (IC50). nih.gov

Genotypic Resistance: This refers to the specific mutations within the viral genome that are responsible for the observed phenotypic resistance. nih.gov Assays to detect these genetic mutations are often used in clinical settings for rapid diagnosis. nih.govoup.com

Resistant viruses can also be transmitted from one person to another, a situation known as transmitted drug resistance. clevelandclinic.org

Mechanisms of Resistance to Acyclovir (B1169) and Valacyclovir

This compound is a prodrug that is rapidly converted to acyclovir in the body; therefore, the mechanisms of resistance to both drugs are identical. mdpi.comasm.orgdrugbank.com Resistance in Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV) to acyclovir stems from qualitative or quantitative changes in two key viral enzymes: thymidine (B127349) kinase (TK) and DNA polymerase. drugbank.comnih.govfda.gov

Acyclovir's antiviral activity depends on a crucial first step: phosphorylation by the viral TK enzyme to form acyclovir monophosphate. nih.govnih.gov Cellular enzymes then convert the monophosphate to the active triphosphate form, which inhibits the viral DNA polymerase and terminates the growing viral DNA chain. nih.govfda.gov Consequently, mutations in either the viral TK or DNA polymerase genes can lead to resistance. nih.govresearchgate.net

Viral Thymidine Kinase (TK) Mutations

Mutations in the viral thymidine kinase (TK) gene (UL23 in HSV) are the most common cause of resistance to acyclovir, accounting for approximately 95% of resistant clinical isolates. nih.govresearchgate.netnih.govnih.gov This is largely because the TK enzyme is not essential for viral replication, allowing TK-mutated viruses to remain viable. researchgate.netnih.gov These mutations can lead to different resistance phenotypes based on their effect on TK activity. asm.org

A significant portion of acyclovir-resistant HSV isolates are TK-deficient mutants. asm.orgnih.govasm.org These viruses have mutations that result in the absence or a significant reduction of TK enzyme activity. asm.orgnih.gov Often, these mutations involve the insertion or deletion of nucleotides in homopolymeric regions (long repeats of a single base, like guanines or cytosines), which causes a frameshift and results in a non-functional, truncated protein. nih.govnih.govnih.gov While effective at conferring drug resistance, TK-deficient mutants often exhibit reduced virulence and a decreased ability to establish latency and reactivate compared to wild-type viruses. asm.orgnih.govnih.gov

Less commonly, resistance arises from mutations that alter the substrate specificity of the TK enzyme. nih.govasm.org These "TK-altered" mutants produce an enzyme that can still phosphorylate the natural nucleoside, thymidine, but can no longer effectively recognize and phosphorylate acyclovir. asm.orgnih.govasm.org Specific amino acid substitutions in conserved regions of the enzyme, such as the ATP-binding site or the nucleoside-binding site, can lead to this phenotype. asm.orgnih.gov For instance, a mutation changing the cysteine at position 336 to a tyrosine has been reported in clinical isolates and is associated with a TK-altered phenotype. asm.orgnih.govnih.gov

Type of TK Mutation Mechanism Effect on TK Activity Prevalence
TK-deficient Frameshift mutations (insertions/deletions) leading to a premature stop codon. nih.govnih.govAbsent or greatly reduced enzyme activity. asm.orgnih.govAccounts for the majority of resistance cases (~95% along with low-producers). asm.orgnih.govasm.org
TK-altered Amino acid substitutions in key functional sites. asm.orgnih.govNormal phosphorylation of thymidine but not acyclovir. nih.govasm.orgMinority of resistance cases. asm.org

Viral DNA Polymerase Mutations

While less frequent than TK mutations, alterations in the viral DNA polymerase (encoded by the UL30 gene) are the second major mechanism of resistance to acyclovir. mdpi.comnih.govresearchgate.net These mutations occur in the enzyme that is the ultimate target of acyclovir triphosphate. The substitutions alter the enzyme's structure, reducing its affinity for the activated drug. nih.gov Because the DNA polymerase is essential for viral replication, mutations in this gene are less common. researchgate.net DNA polymerase mutations can be problematic as they may confer cross-resistance to other antiviral drugs that also target this enzyme, such as foscarnet (B613817). researchgate.netnih.gov Specific amino acid substitutions in conserved regions of the DNA polymerase have been identified in resistant isolates. nih.govnih.govnih.gov

Prevalence of Resistance in Clinical Settings

The prevalence of acyclovir-resistant HSV varies significantly depending on the immune status of the patient population. nih.govasm.org Methodological differences in studies, patient selection, and treatment histories can make defining a precise global prevalence challenging. nih.gov

Immunocompetent Patients: In individuals with a healthy immune system, the prevalence of acyclovir-resistant HSV isolates has remained consistently low, generally below 1%. nih.govnih.gov Some reports indicate a prevalence ranging from 0.1% to 0.7%. asm.org Even with long-term use of acyclovir for suppression, the rate of resistance remains very low, at less than 0.5%. nih.gov An exception to this low prevalence is in cases of herpetic keratitis, an infection of the cornea, where resistance rates can be higher due to the immune-privileged nature of the eye and extensive local therapy. nih.govresearchgate.net

Immunocompromised Patients: In contrast, a higher frequency of acyclovir-resistant HSV is observed in immunocompromised individuals. nih.govasm.org This patient group includes those with HIV infection, organ transplant recipients, and individuals undergoing cancer chemotherapy. researchgate.netresearchgate.net Prolonged viral replication in these patients provides a greater opportunity for the selection of resistant strains. asm.org

The prevalence of acyclovir resistance in immunocompromised populations generally ranges from 3.5% to 10%. asm.orgresearchgate.net The highest prevalence is found among hematopoietic stem cell transplant (HSCT) recipients, with resistance rates reported to be between 4.1% and 10.9%, and in some instances, even higher. nih.govasm.orgresearchgate.net Studies have shown that in HIV-positive patients, the prevalence of resistance can be between 3.5% and 7%. asm.orgresearchgate.net

Table 1: Prevalence of Acyclovir Resistance in Different Patient Populations

Patient Population Prevalence of Acyclovir Resistance Key Findings
Immunocompetent Generally < 1% nih.govnih.gov Resistance is infrequent, even with long-term suppressive therapy. nih.gov Higher rates can be seen in specific sites like the cornea. nih.gov
Immunocompromised (General) 3.5% - 10% asm.orgresearchgate.net Increased risk due to prolonged viral replication and altered immune surveillance. asm.org
HIV-Positive 3.5% - 7% asm.orgresearchgate.net A significant subpopulation with an elevated risk of developing resistance.
Hematopoietic Stem Cell Transplant (HSCT) Recipients 4.1% - 10.9% (or higher) nih.govasm.orgresearchgate.net Represents the group with the highest reported prevalence of acyclovir resistance. nih.gov

Genotypic and Phenotypic Resistance Testing Methodologies

The laboratory diagnosis of antiviral resistance is crucial for guiding clinical management, especially when treatment failure is suspected. asm.org Both genotypic and phenotypic methods are employed to determine the susceptibility of HSV isolates to acyclovir. nih.govasm.org A 2025 study highlighted the growing importance of integrating these assays into diagnostic workflows to guide appropriate treatment. grandviewresearch.com

Phenotypic Testing: Phenotypic assays directly measure the susceptibility of a viral isolate to an antiviral drug. The gold standard method is the plaque reduction assay. asm.orgasm.org This technique involves culturing the virus in the presence of varying concentrations of the antiviral agent to determine the concentration that inhibits viral replication by 50% (IC50). labcorp.comumich.edu While reliable, phenotypic methods can be time-consuming. umich.edu

Genotypic Testing: Genotypic testing identifies specific mutations in the viral genes known to confer resistance, primarily the thymidine kinase (TK) and DNA polymerase (pol) genes. asm.orgasm.org This is typically done through DNA sequencing of these genes. nih.gov Mutations in the TK gene account for approximately 95% of acyclovir-resistant isolates. nih.gov These mutations can lead to an absent or altered TK enzyme. nih.gov Mutations in the DNA polymerase gene are less common but can also confer resistance. nih.gov Genotypic methods are generally faster than phenotypic assays and can provide detailed information about the resistance mechanism. nih.gov However, the interpretation of results can be complex, as some mutations may represent natural polymorphisms rather than clinically significant resistance mutations. nih.govnih.gov

Table 2: Comparison of Resistance Testing Methodologies

Methodology Principle Advantages Disadvantages
Phenotypic (e.g., Plaque Reduction Assay) Measures the ability of the virus to replicate in the presence of the drug. labcorp.com Considered the "gold standard" for determining clinical resistance. asm.orgasm.org Can be slow and labor-intensive. umich.edu
Genotypic (e.g., DNA Sequencing) Identifies mutations in viral genes (TK and DNA polymerase) associated with resistance. nih.gov Rapid results and provides insight into the mechanism of resistance. nih.gov The clinical significance of some mutations may be unknown. nih.gov

Clinical Significance of Resistance

The clinical impact of this compound (acyclovir) resistance is most profound in immunocompromised patients. nih.gov In this population, resistant HSV infections can lead to chronic, progressive, and severe mucocutaneous disease, characterized by persistent ulcerative lesions. nih.govresearchgate.net These infections often have prolonged viral shedding. nih.gov While less common, severe manifestations such as disseminated visceral HSV infections and meningoencephalitis due to resistant strains have been reported in severely immunocompromised individuals. asm.org

In immunocompetent individuals, the clinical significance of acyclovir resistance is less pronounced. asm.org The host's immune system is often capable of controlling the infection, even with a resistant virus. However, cases of clinically refractory herpes keratitis in immunocompetent patients due to acyclovir-resistant HSV-1 have been documented. asm.org The transmission of resistant strains from one person to another has not been widely documented, but it remains a concern with the increasing use of antiviral agents. nih.gov

Management Strategies for Resistant Viral Infections

When this compound or acyclovir resistance is suspected or confirmed, particularly in cases of persistent or progressive disease in immunocompromised patients, alternative therapeutic strategies are necessary. jhoponline.comnih.gov

The primary management approach involves switching to an antiviral agent with a different mechanism of action. jhoponline.com Since this compound and famciclovir (B1672041) (a prodrug of penciclovir) are both dependent on viral thymidine kinase for activation, cross-resistance is common, and they are not recommended for treating acyclovir-resistant infections. jhoponline.comresearchgate.net

The main alternative agents for managing acyclovir-resistant HSV and VZV infections are:

Foscarnet: A pyrophosphate analog that directly inhibits viral DNA polymerase without requiring activation by viral TK. researchgate.netresearchgate.net It is typically administered intravenously and is considered a first-line treatment for acyclovir-resistant HSV in many settings. nih.govresearchgate.net

Cidofovir: A nucleotide analog that also inhibits viral DNA polymerase and is not dependent on viral TK for its initial phosphorylation. asm.orgresearchgate.net It can be administered intravenously, and topical formulations have also been used. researchgate.net Significant nephrotoxicity is a major limiting side effect of both foscarnet and cidofovir. jhoponline.comresearchgate.net

Trifluridine: A topical antiviral that can be an option for cutaneous lesions caused by resistant HSV. researchgate.netnih.gov

The consensus from some expert panels suggests that for patients with suspected acyclovir-resistant HSV or VZV infections, treatment with foscarnet should be initiated within 7-10 days. nih.gov

Drug Interactions and Toxicological Research

Pharmacokinetic Drug Interactions

Pharmacokinetic interactions involve one drug altering the absorption, distribution, metabolism, or excretion of another. For valacyclovir, these interactions predominantly concern its conversion to acyclovir (B1169) and the subsequent renal clearance of acyclovir.

Acyclovir, the active metabolite of this compound, is primarily eliminated from the body through the kidneys. drugs.com This process involves both glomerular filtration and active tubular secretion. nih.gov Drugs that interfere with this secretion can alter acyclovir's concentration in the body.

Probenecid (B1678239) and Cimetidine (B194882) : Co-administration of probenecid and cimetidine with this compound has been shown to reduce the renal clearance of acyclovir. nih.gov These drugs can competitively inhibit the transport of acyclovir in the kidney and liver. nih.govasm.org A study involving healthy male volunteers demonstrated that probenecid and cimetidine increased the mean peak concentration (Cmax) of acyclovir by 22% and 8%, respectively, and the area under the concentration-time curve (AUC) by 48% and 27%, respectively. nih.govnih.gov The combination of both drugs had a more significant effect than either one alone. nih.govnih.gov While these interactions increase acyclovir levels, they are not typically considered clinically significant in patients with normal kidney function. medcentral.com

Interacting DrugEffect on Acyclovir (from this compound)Mechanism
Probenecid Increases Cmax by 22% and AUC by 48%. nih.govnih.govCompetitive inhibition of renal tubular secretion. nih.gov
Cimetidine Increases Cmax by 8% and AUC by 27%. nih.govnih.govCompetitive inhibition of renal tubular secretion. nih.gov
Mycophenolate Mofetil Potential for increased plasma concentrations of both acyclovir and the inactive metabolite of mycophenolate mofetil, especially in the presence of renal impairment.Competition for tubular secretion.

Mycophenolate Mofetil : When used alongside this compound, particularly in patients with impaired renal function, there is a potential for increased plasma concentrations of both acyclovir and the inactive glucuronide metabolite of mycophenolate mofetil due to competition for the same elimination pathway. nih.gov

The concurrent use of this compound with other antiviral drugs can also lead to pharmacokinetic interactions, primarily related to renal function.

Tenofovir (B777) : Co-administration of tenofovir, particularly tenofovir disoproxil fumarate (B1241708) (TDF), with other drugs that are eliminated via active tubular secretion, like acyclovir, can increase the concentration of either drug. rxlist.comdrugs.com This is due to competition for the same renal elimination pathway, potentially heightening the risk of nephrotoxicity. drugs.comprescriberpoint.com

Zidovudine : A mild interaction has been noted between this compound and zidovudine. rxlist.com

Pharmacodynamic Drug Interactions

Pharmacodynamic interactions occur when drugs influence each other's effects on the body. For this compound, the most significant pharmacodynamic interactions involve other drugs that have the potential to cause kidney damage (nephrotoxic agents).

Nephrotoxic Agents : The risk of kidney damage can be increased when this compound is taken with other potentially nephrotoxic drugs. drugs.comprescriberpoint.com This includes agents such as aminoglycosides, cyclosporine, and nonsteroidal anti-inflammatory drugs (NSAIDs). drugs.comfrontiersin.org The combined effect can lead to an increased risk of acute kidney injury. frontiersin.orgnih.gov Studies analyzing adverse event reporting systems have suggested that the concurrent use of this compound and NSAIDs might elevate the risk of acute kidney injury. frontiersin.org

Central Nervous System (CNS) Toxicity

Neurotoxicity is a recognized, though rare, adverse effect associated with this compound and its active metabolite, acyclovir. researchgate.netconsultant360.com Symptoms can range from mild confusion and hallucinations to more severe manifestations like seizures and coma. researchgate.netrevistanefrologia.comdrugs.com

The precise mechanisms behind this compound-induced neurotoxicity are not fully understood, but research points to the accumulation of acyclovir and its metabolites. nih.govbmj.com

Accumulation of Metabolites : A key metabolite, 9-carboxymethoxymethylguanine (B1436564) (CMMG), is believed to play a significant role. nih.govnih.govoup.com Studies have found that patients experiencing neuropsychiatric symptoms during this compound or acyclovir treatment have significantly higher concentrations of CMMG in their serum and cerebrospinal fluid (CSF) compared to asymptomatic patients. nih.govoup.comoup.com One study detected CMMG in the CSF of all subjects with neuropsychiatric symptoms, while it was below the level of quantification in those without symptoms. nih.govoup.com

Mitochondrial Toxicity : One hypothesis suggests that high concentrations of antiviral drugs could inhibit mitochondrial DNA polymerase, leading to cellular dysfunction and subsequent neurotoxicity. nih.govnih.gov

Several factors can increase a patient's susceptibility to developing CNS toxicity from this compound.

Renal Impairment : This is the most significant risk factor. researchgate.netbmj.comresearchgate.net Impaired kidney function leads to decreased clearance of acyclovir and its metabolite CMMG, causing them to accumulate to toxic levels. nih.govresearchgate.netoup.com The half-life of acyclovir can increase from approximately 2.5-3.3 hours in individuals with normal renal function to as long as 14 hours in those with kidney failure. consultant360.com

Advanced Age : Elderly patients are more vulnerable to the neurotoxic effects of this compound, partly due to a natural decline in kidney function with age. nih.govresearchgate.netrevistanefrologia.comgoodrx.com

Dehydration : Inadequate hydration can contribute to the risk of both kidney problems and subsequent neurotoxicity. nih.govgoodrx.com

High Doses : Receiving higher than recommended doses of this compound, especially in the context of underlying kidney disease, increases the risk of CNS side effects. drugs.comdrugs.commedicalnewstoday.com

Risk FactorRationale
Renal Impairment Decreased clearance and accumulation of acyclovir and its neurotoxic metabolite, CMMG. bmj.comresearchgate.net
Advanced Age Often associated with reduced renal function, increasing susceptibility. researchgate.netrevistanefrologia.com
Dehydration Can exacerbate renal dysfunction and increase drug concentration. nih.govgoodrx.com
High Doses Leads to higher plasma concentrations of acyclovir and its metabolites. drugs.commedicalnewstoday.com

Symptoms of neurotoxicity typically appear within one to three days of starting the medication and usually resolve within a few days after discontinuation. researchgate.netconsultant360.comnih.gov

Renal Impairment and Nephrotoxicity

This compound is almost entirely converted to its active metabolite, acyclovir, and L-valine after administration, primarily through first-pass intestinal and/or hepatic metabolism. drugs.com Acyclovir is then predominantly eliminated by the kidneys. drugs.com The renal excretion of acyclovir involves both glomerular filtration and a significant component of active tubular secretion, with its renal clearance rate being about three times that of the glomerular filtration rate. nih.gov

In patients with impaired renal function, the clearance of acyclovir is reduced, leading to a prolonged half-life. In healthy individuals, the half-life of acyclovir is approximately 2.5 to 3.3 hours, but in patients with end-stage renal disease (ESRD), this can extend up to 14 hours. consultant360.comnih.gov This accumulation significantly increases the risk of toxicity, particularly neurotoxicity and nephrotoxicity. consultant360.comnih.govnih.gov

Nephrotoxicity associated with this compound is primarily caused by the precipitation of acyclovir crystals within the renal tubules, which can lead to obstructive nephropathy and acute kidney injury (AKI). drugs.comnih.govconsultant360.com This precipitation is more likely to occur when the solubility of acyclovir (2.5 mg/mL) is surpassed in the intratubular fluid. drugs.com Dehydration is a significant risk factor for the development of acyclovir-induced nephropathy. drugs.com While crystal-induced nephropathy is the most common mechanism, other potential, though rarer, mechanisms of injury include acute interstitial nephritis and direct tubular necrosis. nih.govnih.gov

Cases of acute renal failure have been reported in patients with and without pre-existing renal disease. drugs.comnih.gov Even a single oral dose of this compound has been reported to cause acute renal injury in a patient with no prior history of kidney disease. journalagent.com Elderly patients, who may have age-related declines in renal function, are particularly susceptible to this compound-induced nephrotoxicity. drugs.comd-nb.infodrugs.com In cases of severe AKI and anuria, hemodialysis may be beneficial to restore renal function, as it can remove about one-third of the acyclovir in the body during a four-hour session. drugs.comconsultant360.com

Table 1: Selected Case Reports of this compound-Induced Acute Kidney Injury (AKI)

Age/Sex Medical History This compound Regimen Onset of Symptoms Key Findings Outcome Source
70s/Male Shingles Not specified Recent Acute kidney injury Improved after stopping this compound ehb.be
38/Female None significant Single 2000 mg dose for herpes labialis 12 hours post-dose Elevated BUN (68 mg/dL) and serum creatinine (B1669602) (1.65 mg/dL), bilateral kidney pain Renal function improved with supportive care journalagent.com
35/Female Herpes Simplex Not specified (oral tablets) Not specified Reduced urine output, elevated serum creatinine. Biopsy showed vacuolar degeneration of renal tubular epithelial cells. Pathologically diagnosed with acute renal tubular injury nih.gov
72/Female Hypertension (normal renal function) 3000 mg/day for herpes zoster 2 days Serum creatinine of 4.63 mg/dL, concurrent encephalopathy Received hemodialysis, renal function returned to near normal d-nb.info

The risk of this compound-induced nephrotoxicity can be exacerbated by the concurrent use of other nephrotoxic agents. drugs.com

Nonsteroidal Anti-inflammatory Drugs (NSAIDs): The concomitant use of this compound and NSAIDs has been associated with an increased risk of acute kidney injury (AKI). jst.go.jpnih.gov A data mining study of the FDA Adverse Event Reporting System (AERS) found that AKI was reported significantly more frequently in patients taking both this compound and an NSAID (19.4%) compared to those taking acyclovir and an NSAID (10.5%). jst.go.jpnih.gov This suggests that this compound may be more susceptible to interactions with NSAIDs leading to renal complications than its parent drug, acyclovir. jst.go.jpnih.gov The risk appears to be more pronounced with certain NSAIDs. jst.go.jpnih.govbohrium.com

A study analyzing the Japanese Adverse Drug Event Report (JADER) database also found an increased signal for AKI with the co-administration of this compound and NSAIDs, but not with acetaminophen (B1664979). frontiersin.org This suggests that acetaminophen may be a safer analgesic option for patients being treated with this compound. frontiersin.org Risk factors for developing AKI with concomitant this compound and NSAID use include being older (≥70 years), female, and having hypertension. frontiersin.org

Table 2: Risk of Acute Kidney Injury (AKI) with Concomitant Use of this compound and Specific NSAIDs Data derived from analysis of the FDA Adverse Event Reporting System (AERS) database.

NSAID Finding Source
Loxoprofen Associated with an increased risk of AKI when used with this compound. jst.go.jpnih.govbohrium.com
Diclofenac Associated with an increased risk of AKI when used with this compound. jst.go.jpnih.govbohrium.com
Etodolac Associated with an increased risk of AKI when used with this compound. jst.go.jpnih.govbohrium.com
Ketorolac Associated with an increased risk of AKI when used with this compound. jst.go.jpnih.govbohrium.com
Piroxicam Associated with an increased risk of AKI when used with this compound. jst.go.jpnih.govbohrium.com

Other Interacting Medications:

Probenecid and Cimetidine: These drugs can interact with this compound and its metabolite acyclovir at the level of renal tubular secretion. nih.govnih.govasm.org Probenecid, an inhibitor of organic anion transport, and cimetidine, which affects organic cation transport, both reduce the renal clearance of acyclovir. nih.govdrugs.com A study in healthy volunteers showed that probenecid and cimetidine increased the area under the concentration-time curve (AUC) of acyclovir by 48% and 27%, respectively. nih.govnih.gov This is due to competitive inhibition of renal tubular secretion. nih.govdrugs.com

Tenofovir: Co-administration of tenofovir, another drug known to cause kidney problems, with this compound may increase the risk of nephrotoxicity due to additive effects. drugs.comdrugs.com

Mycophenolate Mofetil (MMF): The interaction between this compound and MMF is complex. Competition for renal tubular secretion between acyclovir and the inactive glucuronide metabolite of MMF (MPAG) could occur. nih.govresearchgate.net One study in healthy subjects found that co-administration of MMF and acyclovir significantly decreased the renal clearance of acyclovir by 19%. nih.gov Another report suggested a possible interaction leading to neutropenia, postulating that mycophenolate might increase intracellular concentrations of this compound to hematotoxic levels. nih.gov

Hepatotoxicity

Clinically apparent liver disease due to this compound is considered a rare event. nih.gov Oral this compound therapy is associated with a low rate of mild-to-moderate serum aminotransferase elevations, which are typically asymptomatic and resolve on their own, even if the medication is continued. nih.gov

Attributing liver test abnormalities solely to this compound can be complicated, as the underlying varicella-zoster virus infection itself can cause enzyme elevations and, in some cases, progress to hepatitis. nih.gov

However, rare case reports of this compound-induced hepatotoxicity have been published. nih.govmedicalnewstoday.comfaastpharmacy.com The liver injury described is generally mild and resolves quickly after stopping the drug. nih.govreddit.com For instance, a case reported a 71-year-old woman who developed abdominal pain, elevated liver enzymes (ALT 376 U/L, Alk P 246 U/L), and jaundice (bilirubin 3.3 mg/dL) seven days after starting this compound; her condition resolved within two weeks of discontinuation. nih.gov Another case involved toxic hepatitis in a patient treated with oral this compound for acute retinal necrosis, with liver function tests returning to normal within a week of stopping the drug. tandfonline.com

No instances of acute liver failure or chronic liver injury have been definitively linked to this compound use. nih.govreddit.com The mechanism is not fully understood, but because this compound is a prodrug of acyclovir, which is not activated in cells lacking viral kinases, significant hepatic injury is uncommon. nih.gov Patients with pre-existing liver disease or those taking other hepatotoxic medications may be at a higher risk for liver-related side effects. faastpharmacy.com

Table 3: Selected Case Reports of this compound-Induced Hepatotoxicity

Age/Sex Indication for this compound Onset of Symptoms Key Laboratory Findings Outcome Source
71/Female Shingles 7 days after initiation ALT: 376 U/L, Alk P: 246 U/L, Bilirubin: 3.3 mg/dL Resolved within 2 weeks of discontinuation nih.gov
50/Female Shingles 10 days after stopping a 2-week course Peak Bilirubin: 6.4 mg/dL, ALT: 785 U/L, Alk P: 666 U/L Not specified nih.gov

Clinical Efficacy and Long Term Outcomes Research

Comparative Efficacy Studies with Acyclovir (B1169)

Clinical trials have directly compared the efficacy of valacyclovir with acyclovir across different viral infections, primarily focusing on whether the improved bioavailability of this compound translates into superior clinical outcomes.

For the treatment of first-episode genital herpes, an international, double-blind, randomized trial found no clinically significant difference between twice-daily this compound and five-times-daily acyclovir. nih.govsinglecare.com The study measured outcomes such as time to lesion healing, duration of pain, and time to the resolution of all symptoms, and found the two drugs to be comparable in efficacy. nih.gov Similarly, in the episodic treatment of recurrent genital herpes, this compound was demonstrated to be equivalent in efficacy to acyclovir. nih.gov

In the context of recurrent herpes simplex virus (HSV) eye disease, a one-year suppression therapy study showed that this compound was as effective and well-tolerated as acyclovir in reducing the rate of recurrence. capes.gov.brnih.gov

However, in the management of herpes zoster (shingles) in immunocompetent adults aged 50 years and older, this compound has shown a significant advantage over acyclovir. nih.govsinglecare.com A large, multicenter study revealed that this compound significantly accelerated the resolution of zoster-associated pain compared to acyclovir. nih.govsinglecare.com While the healing rates of cutaneous rashes were similar for both treatments, this compound was more effective in reducing the duration of pain. nih.gov

Table 1: Comparative Efficacy of this compound vs. Acyclovir in Different Conditions

Condition Outcome Measured Comparative Result
First-Episode Genital Herpes Lesion healing time, pain duration, symptom resolution No significant difference in efficacy. nih.gov
Recurrent Genital Herpes (Episodic) Duration of signs and symptoms, lesion healing time Equivalent efficacy. nih.gov
Recurrent Ocular HSV (Suppressive) Rate of recurrence over 12 months No significant difference; equally effective. capes.gov.brnih.gov
Herpes Zoster (Shingles) Resolution of zoster-associated pain This compound significantly accelerated pain resolution compared to acyclovir. nih.govgoodrx.com
Herpes Zoster (Shingles) Cutaneous rash healing Similar rates of resolution. nih.gov

Long-Term Safety and Efficacy Studies

Extensive clinical trials and post-marketing experience have provided substantial evidence for the long-term safety and efficacy of this compound. oup.comnih.gov It has been used for prolonged periods, from months to years, for the suppression of herpes simplex virus (HSV) infections. oup.com

In studies of patients with frequently recurring genital herpes, long-term suppressive therapy with this compound has been shown to be safe and effective. nih.gov One study involving patients who received daily this compound for up to 24 months reported that genital herpes recurrence was demonstrated in only 3% of patients, compared to 86% in a control group. nih.gov Another comprehensive analysis of safety data from clinical trials involving over 3,000 immunocompetent and immunocompromised individuals on long-term suppressive therapy found that the safety profiles of this compound, acyclovir, and placebo were similar. oup.comnih.gov

Long-term use of this compound has not been associated with cumulative toxicity. researchgate.net Sensitivity monitoring of HSV isolates has confirmed a very low rate of resistance to acyclovir among immunocompetent individuals (less than 0.5%) and a low rate among immunocompromised patients (around 5%). oup.comnih.gov

Impact on Viral Shedding and Transmission

This compound has a significant impact on reducing both symptomatic outbreaks and asymptomatic viral shedding, which is a key factor in the transmission of herpes simplex virus (HSV). Studies have demonstrated that suppressive therapy with this compound substantially decreases the frequency of HSV reactivation. oup.com

Another study specifically evaluating individuals newly diagnosed with genital herpes found that this compound significantly reduced HSV-2 shedding by 78% compared to a placebo. nih.govresearchgate.net Research on HSV-2 seropositive individuals without a history of genital herpes also showed that daily this compound significantly reduced asymptomatic shedding by 71% compared to placebo. nih.gov In this population, 84% of subjects had no shedding at all while receiving this compound, compared to 54% on placebo. nih.gov

Table 2: Effect of this compound on HSV-2 Shedding

Study Population Metric This compound Placebo Reduction
Newly Diagnosed Mean % of days with total shedding 2.9% 13.5% 78%
Newly Diagnosed Mean % of days with subclinical shedding 2.4% 11.0% 78%
Asymptomatic Seropositive Mean % of subclinical days with shedding 1.5% 5.1% 71%

Special Populations Research (e.g., immunocompromised, pediatric)

The use of this compound has been studied in special populations, including immunocompromised and pediatric patients, to establish its safety and efficacy.

Immunocompromised Patients: In immunocompromised individuals, such as those with advanced HIV infection or organ transplant recipients, herpes virus infections can be more severe and frequent. mayoclinic.orgwho.int this compound has been shown to be effective in this population. For instance, in HIV-infected patients, this compound was effective in preventing or delaying HSV recurrences. oup.com For the treatment of herpes zoster in immunocompromised patients, studies have found that this compound is a safe and effective therapy for cutaneous healing and reducing zoster-associated pain. nih.gov Data also suggest that immunocompromised patients with HSV meningitis may benefit from treatment with antiviral agents like this compound, with improved neurological outcomes. oup.com While the incidence of acyclovir resistance is higher in this population compared to immunocompetent individuals, it remains low at about 5%. nih.gov

Pediatric Patients: this compound is used to treat chickenpox and cold sores in children. mayoclinic.orgmskcc.org Studies have been conducted to determine appropriate dosing and safety in various pediatric age groups. One pharmacokinetic study in children from one month to 11 years of age found that an extemporaneously compounded oral suspension of this compound was well-tolerated and produced favorable blood concentrations of acyclovir. oup.com However, safety and efficacy have not been established in children under 12 for cold sores or under two years of age for chickenpox. mayoclinic.orgpediatriconcall.com this compound is not routinely used in neonates or children under three months of age, with acyclovir being the preferred treatment in this very young population. health.wa.gov.au

Emerging Research Areas and Future Directions

Valacyclovir in Neurodegenerative Diseases (e.g., Alzheimer's Disease)

A growing body of evidence suggests a potential link between herpes simplex virus (HSV) infection and the pathogenesis of neurodegenerative diseases, particularly Alzheimer's disease. alzdiscovery.orgnih.govplos.org This has led to increased interest in the therapeutic potential of antiviral agents like this compound in altering the course of these debilitating conditions.

The proposed mechanism for this compound's potential neuroprotective effects centers on its ability to inhibit the replication of herpesviruses, such as HSV-1. alzdiscovery.org Research indicates that HSV-1 DNA is present in a high percentage of amyloid plaques, a hallmark of Alzheimer's disease. alzdiscovery.org It is hypothesized that recurrent reactivation of latent HSV-1 in the brain could contribute to neurodegeneration through several pathways, including:

Triggering Amyloid-Beta (Aβ) Aggregation: HSV-1 infection in neuronal cells has been shown to stimulate the production and aggregation of Aβ peptides. nih.govbmj.com

Promoting Tau Hyperphosphorylation: The virus may also lead to the abnormal phosphorylation of tau protein, another key pathological feature of Alzheimer's disease. nih.gov

Inducing Neuroinflammation: Viral reactivation can trigger the release of pro-inflammatory cytokines and increase oxidative stress, contributing to a neurotoxic environment. alzdiscovery.orgnih.gov

By suppressing HSV replication, this compound may mitigate these downstream pathological consequences. alzdiscovery.orgnih.gov In-vitro studies have demonstrated that antiviral drugs can reduce the accumulation of both Aβ and phosphorylated tau in infected cell cultures. nih.gov

Several clinical trials have been initiated to investigate the efficacy of this compound in patients with Alzheimer's disease. alzdiscovery.orgbmj.comnyu.edu One notable study is the VALAD (this compound Treatment of Alzheimer's Disease) trial, a phase II, randomized, double-blind, placebo-controlled study. nih.govbmj.com This trial aims to assess whether this compound can slow cognitive and functional decline in individuals with mild Alzheimer's who have antibodies to HSV-1 or HSV-2. bmj.com

Key aspects of ongoing clinical research include:

Cognitive and Functional Outcomes: Trials are evaluating changes in cognition using scales like the Alzheimer's Disease Assessment Scale-Cognition (ADAS-Cog) and assessing activities of daily living. nih.govbmj.com

Biomarker Analysis: Researchers are utilizing advanced imaging techniques, such as PET scans with tracers for amyloid (e.g., 18F-Florbetapir) and tau (e.g., 18F-MK-6240), to measure the impact of this compound on the accumulation of these pathological proteins in the brain. bmj.comclinicaltrials.gov

Cerebrospinal Fluid (CSF) Analysis: In some studies, CSF is being analyzed for levels of acyclovir (B1169) to confirm its penetration into the central nervous system, as well as for biomarkers of Alzheimer's pathology, including Aβ42, phosphorylated tau, and markers of neuroinflammation. alzdiscovery.orgclinicaltrials.gov

A pilot study in Sweden provided initial safety and feasibility data for high-dose this compound treatment in patients with early-stage Alzheimer's disease who are carriers of the APOE4 allele, a known genetic risk factor. alzdiscovery.orgnih.gov While the study did not show significant changes in key CSF biomarkers like total tau, it did observe an increase in cognitive scores as measured by the Mini-Mental State Examination (MMSE) and in levels of soluble triggering receptor expressed on myeloid cells 2 (sTREM2), a marker of microglial activation. nih.gov

Below is a table summarizing key details of a notable clinical trial investigating this compound for Alzheimer's disease.

Clinical Trial Example: VALAD Trial

Trial IdentifierPhasePatient PopulationInterventionPrimary Outcome MeasuresBiomarkers
NCT03282916Phase II130 patients with mild Alzheimer's disease and positive HSV-1 or HSV-2 antibodiesThis compound vs. PlaceboChange in cognitive function (ADAS-COG11) and daily living activities (ADCS-ADL)Amyloid and tau PET imaging, CSF analysis of Aβ42, p-tau, and acyclovir levels

Novel Formulations and Delivery Systems Research

To improve the therapeutic profile of this compound, research is underway to develop novel formulations and drug delivery systems. These innovations aim to enhance bioavailability, target specific sites of infection, and improve patient compliance, particularly in populations such as children who may have difficulty swallowing tablets. scispace.comnih.gov

Recent developments include:

Pediatric Oral Solutions: An oral liquid formulation of this compound has been developed to provide more accurate and flexible dosing for pediatric patients. scispace.com This formulation addresses the challenges associated with crushing tablets and aims for good stability and palatability. scispace.com

Nanotechnology-Based Delivery: Nanoparticle-based systems are being explored to enhance the delivery and efficacy of this compound. nih.govnih.gov

Chitosan (B1678972) Nanodroplets: this compound-loaded nanodroplets with a chitosan shell have been designed for vaginal delivery to treat genital herpes. nih.gov These formulations have shown prolonged and sustained release of the drug and enhanced antiviral activity against HSV-1 and HSV-2 in cell-based assays. nih.gov The addition of sulfobutyl ether-β-cyclodextrin has been shown to increase the stability and mucoadhesive properties of these nanosystems. nih.gov

Polymeric Nanoparticles: this compound has been encapsulated in biodegradable polycaprolactone (B3415563) (PCL) nanoparticles, which have demonstrated a 1.2- to 1.3-fold increase in antiviral efficacy against HSV-2 in vitro compared to the free drug. nih.gov These nanoparticles had an average size ranging from 154.9 to 232.8 nm and an encapsulation efficiency of 50-66%. nih.gov

Floating Tablets: Effervescent floating tablets of this compound hydrochloride have been formulated to prolong the gastric residence time of the drug, potentially leading to improved absorption and therapeutic effect. ijapbjournal.com In vitro studies have shown sustained drug release for up to 12 hours. ijapbjournal.com

Novel this compound Formulations

Formulation TypeKey FeaturesPotential AdvantagesResearch Findings
Pediatric Oral SolutionLiquid formulation for oral administration. scispace.comAccurate dosing for children, improved palatability and compliance. scispace.comA new solution was developed and tested for bioequivalence. scispace.com
Chitosan NanodropletsNanoparticles with a chitosan shell, some modified with sulfobutyl ether-β-cyclodextrin. nih.govSustained release, enhanced stability, and mucoadhesion for targeted delivery. nih.govEnhanced in vitro antiviral activity against HSV-1 and HSV-2. nih.gov
Polymeric NanoparticlesThis compound encapsulated in polycaprolactone (PCL). nih.govIncreased antiviral efficacy compared to the free drug. nih.govDemonstrated a 1.2-1.3-fold increase in antiviral efficacy in vitro. nih.gov
Effervescent Floating TabletsTablets designed to float in the stomach. ijapbjournal.comProlonged gastric residence time, potentially improving drug absorption. ijapbjournal.comShowed sustained drug release for over 12 hours in vitro. ijapbjournal.com

Development of New Antiviral Agents and Combination Therapies

The development of new antiviral agents with novel mechanisms of action is a key strategy to overcome drug resistance and improve treatment outcomes. nih.govnih.gov Researchers are exploring compounds that target different viral proteins, moving beyond the traditional focus on viral DNA polymerase. nih.gov

Emerging antiviral targets include:

Helicase-Primase Complex: This complex is essential for unwinding viral DNA and initiating its replication. nih.govnih.gov

Terminase Complex: This complex is involved in the packaging of viral DNA into new virions. nih.govnih.gov

Portal Protein: This protein is part of the machinery that translocates the viral genome into the capsid. nih.gov

UL97 Protein Kinase: This is a target for some anti-cytomegalovirus (CMV) drugs. nih.gov

In addition to developing new monotherapies, research is also exploring the potential of combination therapies. A study in a mouse model of herpes simplex virus encephalitis found that combining this compound with etanercept, an anti-tumor necrosis factor-alpha (TNF-α) antibody, significantly increased the survival rate compared to this compound alone. nih.gov This suggests that targeting both viral replication and the host's inflammatory response may be a more effective therapeutic approach. Another study showed that the combination of oral this compound with topical clobetasol (B30939) was highly effective in reducing the healing time of herpes labialis. nih.gov

Pharmacogenomics and Personalized Medicine Approaches

The field of pharmacogenomics, which studies how an individual's genetic makeup influences their response to drugs, is a promising area for personalizing this compound therapy. nih.gov While research in this area for this compound is still in its early stages, the goal is to tailor treatment based on a patient's unique genetic profile to maximize efficacy and minimize adverse effects. nih.gov

One area of interest is the interaction between viral infections, host genetics, and treatment response in the context of neurodegenerative diseases. For example, the apolipoprotein E (APOE) ɛ4 allele is a known genetic risk factor for Alzheimer's disease, and some research suggests that the risk is particularly elevated in individuals who are also carriers of HSV-1. alzdiscovery.org Clinical trials are exploring the potential for this compound to have a greater effect in this higher-risk population. alzdiscovery.org

While this compound itself is not metabolized by cytochrome P450 enzymes, which are a major focus of pharmacogenomic studies for many other drugs, future research may identify other genetic variations that influence its absorption, distribution, or the host's immune response to the viral infections it treats. drugbank.com This could lead to more personalized dosing strategies and a better understanding of why some individuals respond differently to treatment.

This compound in Extreme Environments (e.g., Spaceflight Analogues)

Research into the efficacy and stability of pharmaceuticals in extreme environments is critical for ensuring crew health on long-duration space missions. nih.gov The unique conditions of spaceflight, such as microgravity and increased radiation, can alter drug absorption, distribution, metabolism, and excretion, and may also affect the physical and chemical stability of medications. nih.govnih.gov While direct research on this compound in space is limited, studies in spaceflight analogues and analyses of medications stored on the International Space Station (ISS) provide important insights.

One of the most relevant investigations utilized Antarctic expeditioners as a ground-based analogue for astronauts. frontiersin.org Expeditioners in Antarctica experience similar physiological and psychological pressures to those faced by astronauts, including isolation and confinement, making them an excellent model for evaluating countermeasures for health issues observed during spaceflight. frontiersin.orgnih.gov A significant concern in spaceflight is the reactivation of latent herpes viruses, such as Epstein-Barr virus (EBV), varicella-zoster virus (VZV), and herpes simplex virus type 1 (HSV-1), which has been observed in astronauts. frontiersin.orgnih.gov

A study was conducted to assess the effectiveness of prophylactic this compound in reducing the shedding of these viruses in Antarctic expeditioners. frontiersin.orgresearchgate.netnasa.gov The findings from this research are considered applicable to the development of countermeasures for astronauts on future long-duration missions. frontiersin.org

Detailed Research Findings from Antarctic Analogue Study

In a study involving 32 volunteers from the McMurdo and South Pole Antarctic stations, participants were randomly assigned to a treatment group receiving this compound (1 g/day ) or a placebo group. researchgate.netnasa.gov The primary goal was to measure the impact on viral shedding in saliva.

The results demonstrated that prophylactic administration of this compound is a safe and effective method for reducing herpes virus reactivation and shedding in individuals subjected to the extreme stressors of an Antarctic winter-over. frontiersin.orgresearchgate.net Specifically, the study found a significant reduction in the viral shedding of EBV by more than 24-fold in the treatment group compared to the placebo group. researchgate.netnasa.gov Shedding of HSV-1 was also reduced by over fivefold, although this result was not statistically significant. researchgate.net No VZV shedding was detected in any of the participants during the study. researchgate.net

Interactive Data Table: Viral Shedding in Antarctic Expeditioners (this compound vs. Placebo)

GroupParameterFindingStatistical SignificanceSource
This compound EBV Shedding Reduction> 24-fold decrease vs. placeboSignificant researchgate.netnasa.gov
This compound HSV-1 Shedding Reduction> 5-fold decrease vs. placeboNot Significant researchgate.netnasa.gov
This compound Percentage of Samples with Viral DNA19%- frontiersin.orgresearchgate.net
Placebo Percentage of Samples with Viral DNA50%- frontiersin.orgresearchgate.net

Q & A

Q. What methodologies are used to assess valacyclovir's bioavailability, and how do study designs influence these findings?

this compound's bioavailability is typically evaluated using crossover pharmacokinetic trials comparing oral administration to intravenous acyclovir. Key parameters include plasma concentration-time curves (AUC), urinary recovery rates, and metabolite profiling. For example, a randomized crossover study demonstrated a 54.2% absolute bioavailability via AUC comparisons and 51.3% via urinary recovery, highlighting the importance of dual-method validation . Study designs must control for fasting states, dosing intervals, and analytical techniques (e.g., HPLC or mass spectrometry) to minimize variability.

Q. How can factorial design optimize this compound formulation development for specific populations (e.g., pediatrics)?

A 3² full factorial design is effective for studying interactions between formulation variables, such as surfactant and cholesterol concentrations in niosome-based delivery systems. This approach quantifies the impact of each factor on responses like encapsulation efficiency and drug release kinetics. For pediatric formulations, factorial models help identify optimal excipient ratios while ensuring stability and palatability, as demonstrated in studies using Design Expert software for validation .

Q. What are the key considerations in designing clinical trials to evaluate this compound's efficacy against herpesviruses in immunocompromised cohorts?

Trials must stratify participants by baseline viral load (e.g., HSV-2 shedding frequency), immune status (CD4 counts), and comorbidities. Double-blind, placebo-controlled designs with pre-specified endpoints (e.g., reduction in viral DNA copies/mL) are critical. For example, a trial in Burkina Faso used randomization, adjusted for baseline CD4 and viral load, and measured genital HIV-1 RNA reduction via logistic regression, achieving a 0.53 log₁₀ decrease in plasma HIV-1 .

Advanced Research Questions

Q. How can contradictory data on this compound's impact on HIV-1 progression be resolved through meta-analytical frameworks?

Discrepancies in outcomes (e.g., reduced plasma HIV-1 RNA vs. non-significant changes in CD4 decline) require pooled analyses of trial data. Fixed-effects models can harmonize variables like this compound dose (500 mg vs. 1,000 mg), follow-up duration, and ART eligibility criteria. For instance, a meta-analysis of three RCTs found that higher doses (1,000 mg) correlated with greater viral load suppression (1.23 log copies/µL), emphasizing dose-response stratification .

Q. What statistical models are used to evaluate this compound's cost-effectiveness as pre-ART HIV-1 therapy in resource-limited settings?

Discrete-time Markov models simulate disease progression (CD4 decline, viral load dynamics) under this compound intervention. Cost-effectiveness is assessed via incremental cost per quality-adjusted life year (QALY), incorporating drug pricing, healthcare utilization, and transmission rates. A South African study integrated these parameters, identifying a threshold price of $0.50/day for this compound to be cost-effective in high-HIV-prevalence regions .

Q. How do conflicting results from this compound trials in multiple sclerosis inform future experimental designs?

Despite trends toward reduced EDSS progression in severe MS cases, the lack of MRI correlation in a 2-year RCT highlights the need for composite endpoints (clinical + imaging biomarkers). Adaptive trial designs with interim futility analyses could refine dosing (e.g., testing >3,000 mg/day) and target APOE4 carriers, where herpesviruses may exacerbate neurodegeneration .

Q. What methodologies address challenges in this compound dosing for neonatal HSV prophylaxis?

Phase I pharmacokinetic studies in neonates use sparse sampling and population PK modeling to account for developmental changes in drug metabolism. For example, a trial in HSV-exposed neonates combined trough-level monitoring with allometric scaling from adult data, identifying a 25 mg/kg/day dose to achieve therapeutic acyclovir exposure .

Q. How can observational data on this compound's association with dementia risk be translated into RCTs?

Epidemiological studies linking HSV suppression to reduced dementia risk (particularly in APOE4 carriers) require validation through double-blind RCTs with cognitive endpoints (e.g., ADAS-Cog). A pilot study in Sweden used IgG seropositivity and APOE4 status as inclusion criteria, administering 1,000 mg this compound TID, but underscored the need for longer follow-up and amyloid-PET biomarkers .

Q. What comparative effectiveness frameworks evaluate this compound against valganciclovir in transplant recipients?

Non-inferiority trials with composite endpoints (CMV viremia, graft rejection, BK virus reactivation) are critical. A Korean study used propensity score matching to compare this compound (2 g/day) with historical valganciclovir controls, finding comparable CMV suppression but lower leukopenia rates, though acute rejection rates require further stratification by induction therapy (ATG vs. basiliximab) .

Q. How are dynamic transmission models used to project this compound's population-level impact on HIV-1 spread?

Compartmental models incorporating viral load-dependent transmission rates and ART coverage predict that this compound could reduce HIV incidence by 8–12% in high-HSV-2 prevalence regions. A South African model assumed a 1.23 log₁₀ viral load reduction and faster ART initiation, showing synergies with pre-exposure prophylaxis (PrEP) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Valacyclovir
Reactant of Route 2
Reactant of Route 2
Valacyclovir

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。